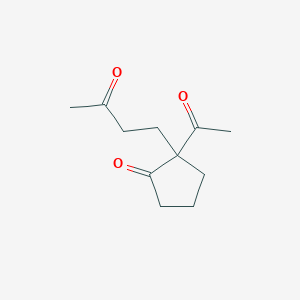
Cyclopentanone, 2-acetyl-2-(3-oxobutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- is a specialized organic compound with the molecular formula C₁₁H₁₆O₃. It is a derivative of cyclopentanone, featuring additional acetyl and oxobutyl groups. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- typically involves the reaction of cyclopentanone with acetylating agents under controlled conditions. One common method includes the use of acetic anhydride and a catalyst such as sulfuric acid to facilitate the acetylation process. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial to achieving high-quality product.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or hydrazines replace the oxygen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Imines or hydrazones.
Scientific Research Applications
Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism by which Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- exerts its effects involves interactions with specific molecular targets. The compound’s carbonyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the acetyl and oxobutyl groups may interact with cellular receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Acetylcyclopentanone: A simpler analog with only one acetyl group.
Cyclopentanone, 2-acetyl-2-(3-oxopropyl)-: Similar structure but with a shorter oxoalkyl chain.
Cyclopentanone, 2-acetyl-2-(3-oxopentyl)-: Similar structure but with a longer oxoalkyl chain.
Uniqueness
Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its diverse applications in various fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
191793-21-2 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-acetyl-2-(3-oxobutyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H16O3/c1-8(12)5-7-11(9(2)13)6-3-4-10(11)14/h3-7H2,1-2H3 |
InChI Key |
KFJLFJDSYXLHMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1(CCCC1=O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine](/img/structure/B12555572.png)
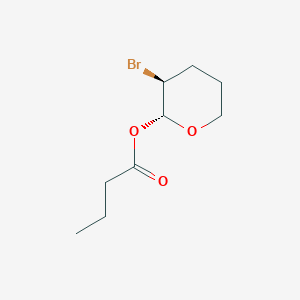
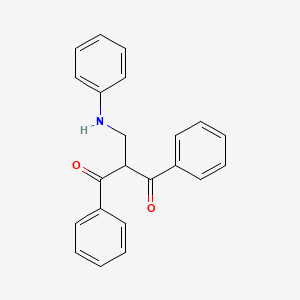
![5-chloro-2-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzoic Acid](/img/structure/B12555576.png)
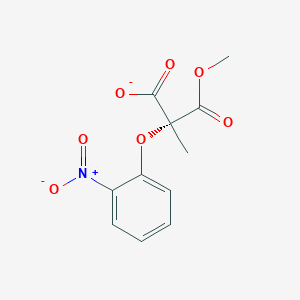
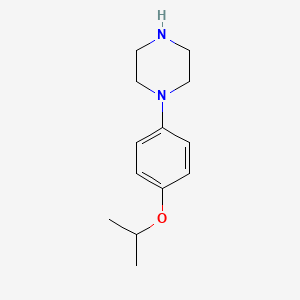
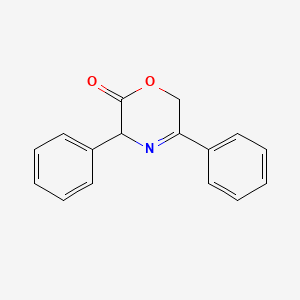
![Naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl-](/img/structure/B12555595.png)

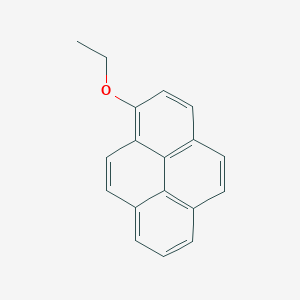
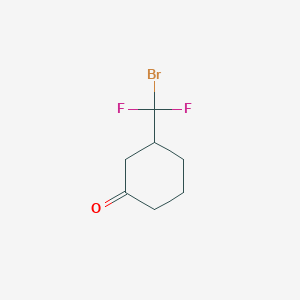
![2H-1,3-Benzothiazin-4(3H)-one, 3-[2-(nitrooxy)ethyl]-](/img/structure/B12555642.png)
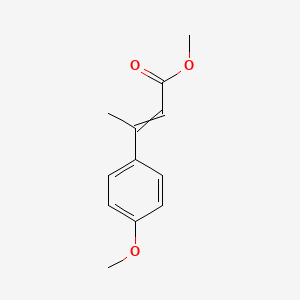
![2,5-Bis[(propan-2-yl)oxy]benzoic acid](/img/structure/B12555649.png)
